molecular formula C12H13ClFNO2 B2525050 N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide CAS No. 2361641-51-0

N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide

Cat. No. B2525050
M. Wt: 257.69
InChI Key: LBEICDKXENKIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide, also known as CMPF, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of amides and has a molecular formula of C12H12ClFNO2.

Mechanism Of Action

The mechanism of action of N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression.

Biochemical And Physiological Effects

N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been shown to modulate the immune system and improve cognitive function.

Advantages And Limitations For Lab Experiments

N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be optimized using various methods. The compound is also stable under specific conditions, which makes it suitable for long-term storage. However, there are also limitations to its use in lab experiments. The compound is highly reactive, and its reactivity can lead to unwanted side reactions. Additionally, the compound has a relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are several future directions for the study of N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, the compound's mechanism of action needs to be further elucidated, and its potential side effects need to be thoroughly investigated.

Synthesis Methods

The synthesis of N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide involves the reaction of 4-chloro-3-methoxybenzaldehyde with 2-fluoroethylamine, followed by the addition of prop-2-enoyl chloride. The reaction is carried out under specific conditions, and the yield of the compound is optimized using various methods.

Scientific Research Applications

N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide has been extensively studied for its potential pharmacological properties. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo, and its efficacy has been demonstrated in several studies.

properties

IUPAC Name

N-[2-(4-chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c1-3-12(16)15-7-10(14)8-4-5-9(13)11(6-8)17-2/h3-6,10H,1,7H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEICDKXENKIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CNC(=O)C=C)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide

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